N-(4-fluorobenzyl)-1,3-dimethyl-1H-pyrazol-5-amine
Description
Historical Context of Pyrazole Derivatives in Organic Chemistry
The pyrazole nucleus has served as a cornerstone of heterocyclic chemistry since its first synthetic realization by Ludwig Knorr in 1883 through the cyclocondensation of β-diketones with hydrazine derivatives. This pioneering work established the foundational 1,3-dipolar cyclization methodology that remains central to pyrazole synthesis, enabling the systematic exploration of substitution patterns critical for tuning physicochemical and biological properties.
Early 20th-century advancements demonstrated pyrazole's capacity for structural diversification, with seminal studies by Buchner (1893) and von Pechmann (1895) elucidating the regioisomerism arising from asymmetric diketone precursors. The mid-20th century witnessed strategic incorporation of electron-withdrawing groups (e.g., trifluoromethyl) through acetylenic ketone cyclocondensations, as exemplified by Guojing's transition-metal-free trifluoromethylation protocol achieving 70% yields. Contemporary methods have optimized atom economy through multicomponent reactions, such as Harigae's one-pot synthesis of 3,5-substituted pyrazoles from terminal alkynes and aldehydes.
Pharmaceutical adoption commenced with antipyrine (1887) and evolved through structure-activity relationship studies yielding celecoxib (COX-2 inhibitor) and rimonabant (cannabinoid receptor antagonist). These clinical successes validated pyrazole's capacity for target-selective molecular recognition, driving sustained interest in novel derivatives.
Significance of N-(4-Fluorobenzyl)-1,3-dimethyl-1H-pyrazol-5-amine in Heterocyclic Research
This compound (CAS 1856072-59-7) embodies three key design elements of modern heterocyclic therapeutics:
- Regioselective Substitution : The 1,3-dimethyl configuration at N1 and C3 positions imposes conformational constraints while the C5 amino group provides a vector for functional group appendage.
- Fluorinated Aromatic System : The 4-fluorobenzyl moiety enhances membrane permeability through increased lipophilicity (π-system fluorination) while maintaining metabolic stability via C-F bond inertia.
- Hydrogen Bonding Capacity : The secondary amine at C5 serves as both hydrogen bond donor and acceptor, facilitating target engagement in biological systems.
Table 1: Structural Characteristics of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅ClFN₃ |
| Molecular Weight | 255.719 g/mol |
| SMILES | CC1=NN(C(=C1)NCC2=CC=C(C=C2)F)C.Cl |
| Key Functional Groups | 1,3-dimethylpyrazole, 4-fluorobenzylamine |
Synthetic routes to this compound likely employ Knorr-type cyclocondensation strategies, potentially utilizing α,β-ethylenic ketones or acetylenic precursors under transition metal catalysis. The fluorine incorporation may occur either through pre-functionalized benzylamine reagents or late-stage fluorination, though the former approach typically offers better regiocontrol.
Current research applications focus on its utility as:
- A ligand scaffold for metalloenzyme inhibition studies
- A building block in combinatorial libraries targeting kinase domains
- A model compound for studying fluorine-directed crystallization behaviors
Properties
Molecular Formula |
C12H15ClFN3 |
|---|---|
Molecular Weight |
255.72 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H14FN3.ClH/c1-9-7-12(16(2)15-9)14-8-10-3-5-11(13)6-4-10;/h3-7,14H,8H2,1-2H3;1H |
InChI Key |
FDYDNYJDNUFEQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NCC2=CC=C(C=C2)F)C.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-1,3-dimethyl-1H-pyrazol-5-amine typically involves the reaction of 4-fluorobenzylamine with 1,3-dimethyl-1H-pyrazol-5-ylamine under suitable conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-1,3-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
N-(4-fluorobenzyl)-1,3-dimethyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of N-(4-fluorobenzyl)-1,3-dimethyl-1H-pyrazol-5-amine and its analogs:
Table 1: Key Structural and Functional Comparisons
Key Observations:
Halogen Effects :
- Fluorine : The para-fluorine in the target compound enhances electron-withdrawing effects, improving metabolic stability and interaction with target enzymes .
- Bromine/Chlorine : Bulkier halogens (e.g., in 4.012 and 4.018) increase lipophilicity and binding affinity but may reduce solubility and increase toxicity .
Amine-Attached Groups: Difluorophenyl substituents (e.g., 4.012, 4.018) enhance steric and electronic interactions with biological targets, improving potency. Mono-fluorophenyl groups (e.g., 4.021) offer faster metabolic clearance due to reduced steric bulk .
Synthetic Accessibility :
- The target compound’s simpler 4-fluorobenzyl group enables efficient synthesis via solvent-free reductive amination, as demonstrated in analogous compounds (e.g., 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine in ). In contrast, multi-halogenated analogs (e.g., 4.025) require complex purification steps .
Table 2: Inferred Activity Profile
| Compound | Predicted Activity Level | Selectivity | Solubility (LogP Estimate) |
|---|---|---|---|
| Target compound | Moderate | High | ~2.5 (fluorine reduces LogP) |
| 4.012 (Br + dual F) | High | Moderate | ~3.8 |
| 4.018 (Cl + dual F) | High | High | ~3.2 |
| 4.021 (Cl + single F) | Moderate | Moderate | ~2.7 |
Unique Features of this compound
- Metabolic Stability: The para-fluorine minimizes oxidative degradation compared to non-fluorinated analogs.
- Synthetic Efficiency : Simplified structure allows scalable production using methodologies like those in and .
Biological Activity
N-(4-Fluorobenzyl)-1,3-dimethyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's structure, synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H14FN3, with a molecular weight of approximately 219.26 g/mol. The structure features a pyrazole ring substituted with a 4-fluorobenzyl group and two methyl groups at specific positions on the pyrazole ring. The presence of the fluorine atom enhances the compound's stability and reactivity, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves the nucleophilic substitution reaction between 4-fluorobenzyl chloride and 1,3-dimethyl-1H-pyrazole in the presence of a base like potassium carbonate. The reaction is usually conducted in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the process.
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity against various pathogens. Studies indicate that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
Research has highlighted the compound's potential in cancer therapy. In vitro studies have shown that this compound induces apoptosis in cancer cell lines, including glioma and neuroblastoma. The mechanism involves cell cycle arrest and modulation of apoptotic pathways, suggesting its utility as an anticancer drug.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| C6 (Glioma) | 5.13 | Induces apoptosis |
| SH-SY5Y (Neuroblastoma) | 6.25 | Cell cycle arrest |
| L929 (Healthy Cells) | >100 | No cytotoxic effect |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It has been shown to modulate receptor activities related to neurotransmitter systems.
These interactions lead to significant alterations in cellular signaling pathways, which can result in therapeutic effects against various diseases.
Case Study 1: Anticancer Efficacy
A study published in Semanticscholar examined the cytotoxic effects of this compound against multiple cancer cell lines. The results demonstrated that this compound was more effective than standard chemotherapeutics like 5-fluorouracil (5-FU) in inducing cell death in glioma cells while sparing healthy cells.
Case Study 2: Antimicrobial Activity
In another research effort, this compound was tested against various bacterial strains. The findings indicated that it exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
